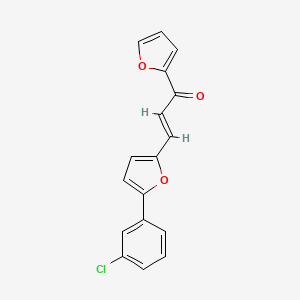

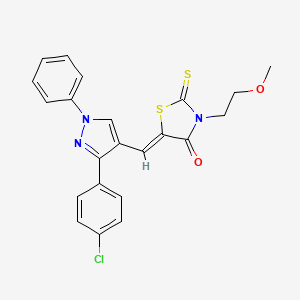

![molecular formula C10H8ClNO5S B2528357 2-[(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)oxy]ethane-1-sulfonyl chloride CAS No. 1860993-05-0](/img/structure/B2528357.png)

2-[(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)oxy]ethane-1-sulfonyl chloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "2-[(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)oxy]ethane-1-sulfonyl chloride" is a chemical entity that appears to be related to a class of compounds that involve sulfonyl chloride functionalities. These compounds are of interest due to their potential applications in various chemical synthesis processes and their biological relevance, particularly as metabolites or intermediates in drug synthesis.

Synthesis Analysis

The synthesis of related sulfonyl chloride compounds has been described in the literature. For instance, the synthesis of 2-hydroxyethanesulfonyl chloride is achieved by reacting an aqueous solution of 2-mercaptoethanol with chlorine, which represents a method for preparing a compound that is both an alcohol and a sulfonyl chloride . Similarly, 2-(1,3-Dioxan-2-yl)ethylsulfonyl (Dios) chloride is synthesized and used as a sulfonating agent for amines, indicating the versatility of sulfonyl chloride derivatives in chemical synthesis .

Molecular Structure Analysis

The molecular structure of sulfonyl chloride derivatives is characterized by the presence of a sulfonyl group attached to a chloride atom. This functional group is highly reactive and can be used to introduce sulfonamide groups into other molecules, as seen in the creation of amino acid derivatives of 4-(1-oxo-1H-isochromen-3-yl)benzenesulfonyl chloride . The reactivity of the sulfonyl chloride group is a key feature that allows for its use in various chemical transformations.

Chemical Reactions Analysis

Sulfonyl chlorides are known to participate in a range of chemical reactions. They can react with amines to form sulfonamides, as demonstrated by the interaction of 4-(1-oxo-1H-isochromen-3-yl)benzenesulfonyl chloride with amino acid methyl esters to yield amino acid sulfonamide derivatives . Additionally, the reactivity of sulfonyl chlorides with alcohols and water can lead to intramolecular cyclization and nucleophilic ring opening, as observed in the reactions of 2-hydroxyethanesulfonyl chloride .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonyl chloride derivatives are influenced by their molecular structure. These compounds are typically reactive due to the presence of the sulfonyl chloride group. The stability of these compounds under various conditions, such as basic and reductive environments, is also an important aspect of their chemistry. For example, the Dios group is stable under basic and reductive conditions but can be removed by heating in a hot aqueous solution of trifluoroacetic acid . The detection of sulfur mustard metabolites in human urine, which are related to sulfonyl chloride derivatives, indicates the biological relevance and potential for these compounds to be used as biomarkers in toxicology studies .

科学研究应用

Protecting and Activating Group for Amine Synthesis

2-(1,3-Dioxan-2-yl)ethylsulfonyl (Dios) chloride, a compound structurally related to 2-[(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)oxy]ethane-1-sulfonyl chloride, is used as a versatile sulfonating agent for amines. It has been found effective in sulfonating primary and secondary amines, resulting in activated amines that can be alkylated under specific conditions. The Dios group is stable under basic and reductive conditions and can be removed by heating in trifluoroacetic acid (Sakamoto, Izumi, Yamada, & Tsunoda, 2006).

Synthesis of Polypropionate Antibiotics

Sulfonyl chlorides, including compounds similar to 2-[(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)oxy]ethane-1-sulfonyl chloride, play a role in the asymmetric synthesis of polypropionate antibiotics. These compounds can react with various substrates in the presence of acid catalysts to generate complex molecules with potential antibacterial properties (Vogel, Turks, Bouchez, Crăiţă, Murcia, Fonquerne, Didier, Huang, & Flowers, 2008).

Solid-Phase Synthesis of Heterocyclic Compounds

Polymer-supported sulfonyl chloride, which is structurally related to the compound , has been used in the solid-phase synthesis of heterocyclic compounds like 1,3-oxazolidin-2-ones. This process involves attaching 1,2-diols to a solid support and reacting them with specific reagents to yield compounds with potential antibacterial activity (Holte, Thijs, & Zwanenburg, 1998).

Development of Amino Acid Derivatives

Amino acid derivatives of compounds structurally similar to 2-[(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)oxy]ethane-1-sulfonyl chloride have been created. These derivatives are produced by reacting the sulfonyl chloride with amino acid methyl esters, leading to potential applications in bioorganic chemistry (Riabchenko, Shablykina, Shilin, Chumachenko, & Khilya, 2020).

Synthesis of Potent Inhibitors

Similar sulfonyl compounds have been synthesized and identified as potent inhibitors of enzymes like caspase-3, suggesting potential applications in medicinal chemistry and drug development (Kravchenko, Kysil, Tkachenko, Maliarchouk, Okun, & Ivachtchenko, 2005).

属性

IUPAC Name |

2-(1,3-dioxoisoindol-2-yl)oxyethanesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO5S/c11-18(15,16)6-5-17-12-9(13)7-3-1-2-4-8(7)10(12)14/h1-4H,5-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMLRZQIXBFQZSH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)OCCS(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)oxy]ethane-1-sulfonyl chloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

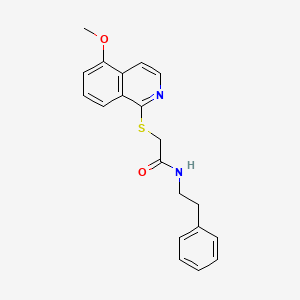

![2-[[4-benzyl-5-(2-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-cyano-3-methylbutan-2-yl)acetamide](/img/structure/B2528274.png)

![Benzo[d]thiazol-6-yl(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone](/img/structure/B2528276.png)

![N-(1-cyanocyclohexyl)-2-[(2,5-dichlorophenyl)amino]acetamide](/img/structure/B2528283.png)

![N-[1-(Oxan-4-yl)azetidin-3-yl]-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2528284.png)

![N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)nicotinamide](/img/structure/B2528287.png)

![3-{[4-(Dimethylamino)phenyl]amino}-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B2528291.png)

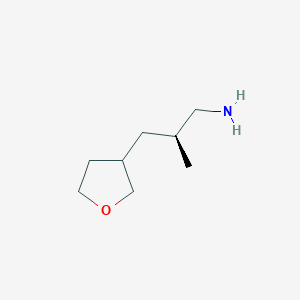

![cyclohexyl 2-amino-1-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B2528292.png)